molecular formula C19H22ClN3O3S B2845115 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide CAS No. 897458-03-6

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B2845115
CAS No.: 897458-03-6
M. Wt: 407.91
InChI Key: MMVYHFZPJAUKLD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound acts as an agonist to the CAR . It stimulates the nuclear translocation of CAR, which then binds to the promoter regions of its target genes and modulates their transcription .

Biochemical Pathways

The activation of CAR by the compound can affect various biochemical pathways. These include the metabolism of xenobiotics and the transport of drugs . The downstream effects of these changes can influence the body’s response to various drugs and chemicals.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The activation of CAR by the compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can alter the body’s response to various drugs and chemicals, potentially enhancing their efficacy or reducing their toxicity.

Biochemical Analysis

Cellular Effects

In cellular context, 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide may influence cell function by interacting with various cellular processes. For instance, it has been observed that similar compounds have shown significant growth inhibitions against various cancer cell lines .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide is a derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key research findings, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S with a molecular weight of approximately 436.74 g/mol. The structure features a thiazole ring fused with an imidazole moiety and substituted with a chlorophenyl group and methoxyethyl groups.

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function through enzyme inhibition .

Antitumor Activity

Several studies have reported the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Notably, it has demonstrated efficacy against breast and colon cancer cell lines in vitro .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways such as NF-kB activation. This suggests potential applications in treating chronic inflammatory conditions .

Analgesic Properties

Research has highlighted the analgesic effects of similar compounds within the imidazo[2,1-b][1,3]thiazole class. These effects are likely mediated through the inhibition of pain signaling pathways in the central nervous system .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor progression.
  • Receptor Interaction : It may interact with various receptors in the body that modulate pain and inflammation responses.
  • Cell Cycle Regulation : The ability to induce cell cycle arrest contributes to its antitumor activity.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Induced apoptosis in breast cancer cell lines via caspase activation; IC50 values were reported at 25 µM.
Showed significant reduction in inflammatory markers in animal models of arthritis.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-25-9-7-22(8-10-26-2)18(24)11-16-13-27-19-21-17(12-23(16)19)14-3-5-15(20)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVYHFZPJAUKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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